molecular formula C11H13BrFN B1453561 N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine CAS No. 1249829-09-1

N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine

Cat. No.: B1453561
CAS No.: 1249829-09-1
M. Wt: 258.13 g/mol
InChI Key: FYCMTODHPGMUEH-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of similar compounds typically consists of a benzene ring attached to various functional groups . The presence of bromine and fluorine atoms suggests that the compound might have interesting electronic properties due to the electronegativity of these atoms.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a similar compound, 2-Bromo-4-fluoro-N-methylbenzamide, has a molecular weight of 232.05 and is stored at room temperature .

Scientific Research Applications

Analytical Characterization and Detection Methods

  • Detection in Serum and Urine : A method using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) was developed for detecting a related compound, 25B-NBOMe, in serum and urine in a case of severe intoxication (Poklis et al., 2014).

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research on the synthesis of related compounds includes studies on pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives and their antimicrobial activity (Raval et al., 2012).
  • Cyclopropylamine Synthesis : A study on the intramolecular cyclization of 2-azaallylic anions derived from alkoxybrominated N-(arylidene)-2-methyl-2-propenylamines provides insights into producing cyclopropylamines (Mangelinckx et al., 2013).

Biological and Pharmacological Studies

  • Neurokinin-1 Receptor Antagonist : A water-soluble neurokinin-1 receptor antagonist, which is relevant to treatments for emesis and depression, was synthesized and discussed for its biological properties (Harrison et al., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzamide derivatives have been found to have antibacterial, anti-inflammatory, and antifungal activities, which has led to their extensive use in the pharmaceutical industry.

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. For example, a similar compound, 2-Bromo-4`-fluoroacetophenone, is known to cause severe skin burns and eye damage .

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c1-14(10-4-5-10)7-8-2-3-9(12)6-11(8)13/h2-3,6,10H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCMTODHPGMUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)Br)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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